Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate
Overview
Description
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₄ . It has a molecular weight of 226.12 .
Molecular Structure Analysis
The molecular structure of dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate is represented by the SMILES notation: O=C(C1(C2)CCCC2(C(OC)=O)CC1)OC . This indicates that the molecule consists of a bicyclic octane ring with two ester groups attached at the 1 and 5 positions.Physical And Chemical Properties Analysis
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has a molecular weight of 226.12 . It contains a total of 34 atoms; 18 Hydrogen atoms, 12 Carbon atoms, and 4 Oxygen atoms .Scientific Research Applications
Synthesis of Tricyclic Structures
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has been explored as a precursor in the synthesis of tricyclic structures. Notably, efforts have been made to synthesize dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate, demonstrating its potential as a versatile building block in organic chemistry. These synthetic routes involve innovative techniques such as iodine oxidation and are significant in developing new methods to access the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1987; Camps et al., 1988).
Development of Synthetic Methods
Research has also focused on developing new synthetic entries into the tricyclo[3.3.0.03,7]octane skeleton, where dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate plays a critical role. These attempts include various approaches like intramolecular C—H carbene insertion and ketone-to-cyclopentanol photocyclization, highlighting the compound's significance in the exploration and improvement of synthetic methods (Camps & Figueredo, 1984).
Chemical Transformations and Reactions
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate has been involved in various chemical transformations and reactions. Studies include its use in thermal and photochemical skeletal transformation reactions, demonstrating its reactivity and the potential to produce valuable derivatives. These reactions are integral to understanding the compound's behavior under different conditions and can lead to the discovery of new reaction pathways and products (Toda et al., 1975).
properties
IUPAC Name |
dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-9(13)11-4-3-5-12(8-11,7-6-11)10(14)16-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNMVWDAQWIXDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545506 | |
Record name | Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
CAS RN |
106004-11-9 | |
Record name | Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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